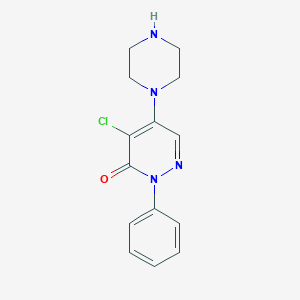
4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C14H15ClN4O and its molecular weight is 290.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, a compound belonging to the pyridazine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H17ClN4O with a molecular weight of approximately 327.76 g/mol. The structure features a piperazine ring, a phenyl group, and a chloro substituent on the pyridazine core, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 327.76 g/mol |
| CAS Number | 153276-35-8 |
| Chemical Formula | C₁₄H₁₇ClN₄O |
Synthesis
The synthesis typically involves the cyclization of 4-chloro-2-phenylhydrazine with piperazine under reflux conditions. This reaction can be catalyzed by various agents to enhance yield and purity. The compound can also undergo various chemical transformations such as oxidation and substitution reactions, which can modify its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
Studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting the proliferation of cancer cells in various assays. A notable study reported that derivatives of this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways .
Table: Summary of Anticancer Activity
Neuropharmacological Effects
The piperazine moiety is known for its neuroactive properties. Some studies have indicated that this compound may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases . Its ability to cross the blood-brain barrier enhances its relevance in neuropharmacology.
Case Studies
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited a minimum inhibitory concentration (MIC) against N. meningitidis significantly lower than traditional antibiotics, suggesting a potential role in treating resistant infections .
- Anticancer Applications : In a preclinical trial involving breast cancer models, administration of the compound led to a marked reduction in tumor size compared to control groups, with minimal side effects noted .
- Neuroprotective Effects : Research investigating the effects on neuroinflammation showed that this compound reduced markers of inflammation in microglial cells, indicating potential use in treating conditions like Alzheimer's disease .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : It can modulate neurotransmitter receptors, influencing neuronal signaling pathways.
Propriétés
IUPAC Name |
4-chloro-2-phenyl-5-piperazin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O/c15-13-12(18-8-6-16-7-9-18)10-17-19(14(13)20)11-4-2-1-3-5-11/h1-5,10,16H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCRZRLLNDTCOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352754 |
Source


|
| Record name | 4-Chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153276-35-8 |
Source


|
| Record name | 4-Chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














